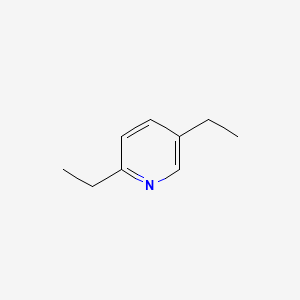
2,5-Diethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where two ethyl groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often employed in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Some derivatives of this compound exhibit pharmacological properties and are investigated for their potential therapeutic uses.
Industry: It is used as an intermediate in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diethylpyridine largely depends on its interaction with other molecules. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Diethylpyridine
- 2,4-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: 2,5-Diethylpyridine is unique due to the specific positioning of the ethyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns. The presence of ethyl groups at the 2nd and 5th positions can also affect its ability to form complexes with metals and its behavior in substitution reactions .
Eigenschaften
CAS-Nummer |
54119-29-8 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
2,5-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-9(4-2)10-7-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
IXFAHCCRDSSCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


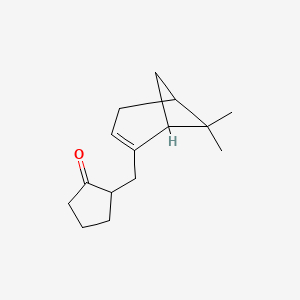
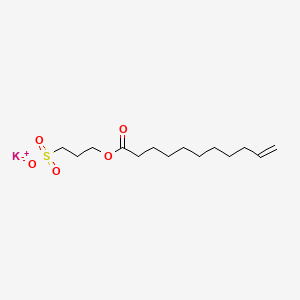



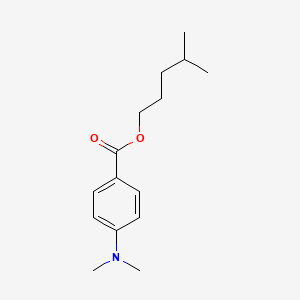

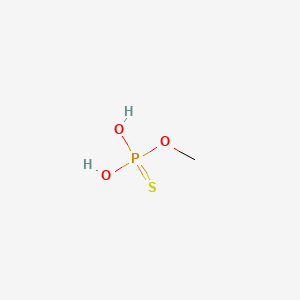

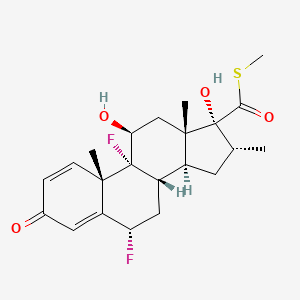
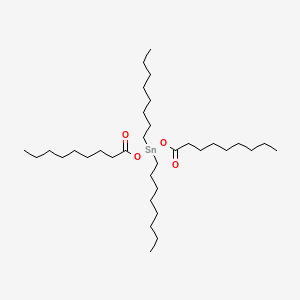


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
